molecular formula C14H8ClNO4 B3054895 MEK 抑制剂 II CAS No. 623163-52-0

MEK 抑制剂 II

货号 B3054895
CAS 编号: 623163-52-0
分子量: 289.67 g/mol
InChI 键: GYQSWJNGTWVFOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MEK Inhibitor II is a chemical or drug that inhibits the mitogen-activated protein kinase kinase enzymes MEK1 and/or MEK2 . It controls the biological activity of MEK and is primarily used for Phosphorylation & Dephosphorylation applications . It has potential for the treatment of some cancers, especially those with BRAF-mutated melanoma, and KRAS/BRAF mutated colorectal cancer .

科学研究应用

MEK 抑制剂 II 在癌症中的多中心 II 期研究

  • 概述:一项多中心研究评估了 MEK 抑制剂 II,CI-1040 在包括乳腺癌、结肠癌、非小细胞肺癌 (NSCLC) 和胰腺癌在内的各种癌症中的抗肿瘤活性和安全性。该研究涉及向患有晚期癌症的患者施用 CI-1040,并测量治疗的疗效和安全性 (Rinehart 等,2004)

MEK1/2 抑制剂作为结直肠癌的生物标志物

  • 研究重点:本研究评估了 MEK 抑制剂治疗结直肠癌的有效性。它探讨了 KRAS/BRAF 突变状态和 ERK1/2 激活作为 MEK 抑制剂治疗的生物标志物。研究结果表明 BRAF 突变状态和 ERK1/2 激活之间存在相关性,表明 MEK 抑制剂对结直肠癌敏感性的潜在生物标志物 (Yeh 等,2009)

MEK 抑制剂的临床开发

  • 临床意义:MEK1 和 MEK2 在肿瘤发生和细胞增殖中至关重要,使 MEK 抑制成为各种癌症中一种有吸引力的治疗策略。本文讨论了 MEK 抑制剂的临床经验,并考虑了可能改善预后的新治疗方法 (Zhao & Adjei,2014)

新型 MAP 激酶抑制剂

  • 研究见解:本综述讨论了 RAS-RAF-MEK-ERK 信号通路以及 MEK1-2 抑制剂在肿瘤学中的开发。本文涵盖了这些抑制剂的临床前和早期临床结果,重点介绍了它们作为抗癌剂的潜力 (Chapman & Miner,2011)

MEK 抑制剂用于非小细胞肺癌

  • 治疗策略:本文讨论了 MEK 抑制剂在治疗非小细胞肺癌 (NSCLC) 中的应用。它回顾了 NSCLC 中 MEK1/2 抑制剂的生物学原理和临床经验,包括它们在联合治疗中的潜力 (Kim & Giaccone,2018)

从基础研究到临床实践:MEK 抑制剂

  • 转化为临床实践:本综述总结了正在临床开发中的各种 MEK 抑制剂,包括它们在治疗转移性黑色素瘤和晚期肺癌中的应用。它强调了 MEK 抑制剂在各种癌症治疗中的潜力 (Akinleye 等,2013)

新型 ERK 抑制剂的发现

  • 创新疗法:本研究描述了 SCH772984 的发现,这是一种新型且选择性的 ERK1/2 抑制剂。它对 BRAF、NRAS 或 KRAS 突变的肿瘤细胞有效,并在异种移植模型中诱导肿瘤消退。这突出了 ERK 抑制剂在对 MAPK 抑制剂耐药的肿瘤中的重要性 (Morris 等,2013)

GSK1120212:一种选择性 MEK 抑制剂

  • 药物发现:GSK1120212 是一种高效且选择性的 MEK 抑制剂,具有有希望的抗肿瘤活性,代表了新一代抗癌化疗药物。该化合物在肿瘤异种移植模型中显示出显着的抗肿瘤活性 (Abe 等,2011)

曲美替尼在黑色素瘤中的应用

  • 临床疗效:曲美替尼是一种小分子 MEK 抑制剂,在黑色素瘤中显示出显着的临床活性,表明 MEK 是这种癌症类型中有效的治疗靶点。本研究提供了对曲美替尼在治疗黑色素瘤中的潜力的宝贵见解 (Falchook 等,2012)

安全和危害

MEK inhibitors can have side effects such as cardiac toxicity, eye toxicity, intestinal blockage, blood clots, and lung toxicity . Depending on the type and severity of side effects experienced, some individuals may need to reduce the dosage of medication or stop treatment completely .

未来方向

The development of MEK inhibitors has been accelerated by a remarkable collaboration between the NF community, researchers, funding agencies, and pharmaceutical company stakeholders . Future studies should focus on better patient selection and synergistic combination therapies involving MEK inhibition . The combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .

属性

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327788
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEK Inhibitor II

CAS RN

623163-52-0
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MEK Inhibitor II
Reactant of Route 2
Reactant of Route 2
MEK Inhibitor II
Reactant of Route 3
MEK Inhibitor II
Reactant of Route 4
MEK Inhibitor II
Reactant of Route 5
MEK Inhibitor II
Reactant of Route 6
MEK Inhibitor II

Citations

For This Compound
48
Citations
JI Trujillo - Expert opinion on therapeutic patents, 2011 - Taylor & Francis
Introduction: MAPK/extracellular signal-regulated kinase (MEK) inhibitors target the Ras/Raf/MEK/ERK signaling pathway, which is important in cell growth, differentiation and …
Number of citations: 60 www.tandfonline.com
EM Wallace, JP Lyssikatos, T Yeh… - Current topics in …, 2005 - ingentaconnect.com
This paper reviews recent progress in the design and evaluation of MEK inhibitors as cancer therapeutics. Activation of the Ras / Raf / MEK / MAP kinase pathway has been implicated …
Number of citations: 85 www.ingentaconnect.com
CS Lee, NS Duesbery - Current Enzyme Inhibition, 2010 - ingentaconnect.com
… a potent and selective MEK inhibitor: II) Potency against cellular MEK leads to inhibition of cellular proliferation and induction of apoptosis in cell lines with mutant Ras or B-Raf, Annual …
Number of citations: 13 www.ingentaconnect.com
F Ajamian, Y Wu, F Davoine… - Allergy, Asthma …, 2010 - aacijournal.biomedcentral.com
… To evaluate dependency of RSV-induced IDO induction on different cell signaling pathways, we used a variety of specific inhibitors including MEK inhibitor I (120 nM), MEK inhibitor II (4 …
Number of citations: 4 aacijournal.biomedcentral.com
A Bahrami, M Khazaei, M Hasanzadeh… - Journal of cellular …, 2018 - Wiley Online Library
PI3K/AKT/mTOR signaling pathway is one of the key dysregulated pathways in different tumor types, including colorectal cancer (CRC). Activation of this pathway is shown to be related …
Number of citations: 132 onlinelibrary.wiley.com
N Kodama, T Iwao, T Kabeya, T Horikawa… - Drug Metabolism and …, 2016 - Elsevier
… CYP1A2 and CYP2B6 activities of the MEK inhibitor II, GW788388, and zebularine treatment groups were significantly higher than those of the control group, whereas CYP2D6, UGT, …
Number of citations: 24 www.sciencedirect.com
J Noel, K Suzukawa, E Chavez, K Pak, SI Wasserman… - Plos one, 2020 - journals.plos.org
… MEK Inhibitor II increased ME mucosal growth was unexpected. However, while U1026 is selective for MEK1 AND MEK2, it has been shown that MEK Inhibitor II … of MEK Inhibitor II on …
Number of citations: 1 journals.plos.org
D Ito, K Fujimoto, R Doi, Y Shimada, M Imamura - Cancer Research, 2004 - AACR
ARRY-142886, a potent and selective MEK inhibitor: II) Potency against cellular MEK leads to inhibition of cellular proliferation and induction of apoptosis in cell lines with mutant Ras or …
Number of citations: 5 aacrjournals.org
Y Wang, PR Crisostomo, M Wang… - American Journal …, 2008 - journals.physiology.org
Transforming growth factor-α (TGF-α) may be an important mediator of wound healing and the injury response. Human bone marrow mesenchymal stem cells (MSCs) release VEGF as …
Number of citations: 86 journals.physiology.org
D Wang, SA Boerner, JD Winkler… - Biochimica et Biophysica …, 2007 - Elsevier
… ARRY-142886, a potent and selective MEK inhibitor: II) Potency against cellular MEK leads to inhibition of cellular proliferation and induction of apoptosis in cell lines with mutant Ras or …
Number of citations: 208 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。